Cas no 1119448-99-5 (ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate)
ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate
-
- Inchi: 1S/C10H8Br2N2O2/c1-2-16-10(15)8-9(12)14-5-6(11)3-4-7(14)13-8/h3-5H,2H2,1H3
- InChI Key: BIFZUIRJJWFGNV-UHFFFAOYSA-N
- SMILES: C12=NC(C(OCC)=O)=C(Br)N1C=C(Br)C=C2
ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AE28517-10mg |
ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate |
1119448-99-5 | 95% | 10mg |
$225.00 | 2024-04-20 | |
| A2B Chem LLC | AE28517-20mg |
ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate |
1119448-99-5 | 95% | 20mg |
$237.00 | 2024-04-20 | |
| A2B Chem LLC | AE28517-50mg |
ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate |
1119448-99-5 | 95% | 50mg |
$268.00 | 2024-04-20 |
ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate Related Literature
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate
Comprehensive Guide to Ethyl 3,6-Dibromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 1119448-99-5)
Ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 1119448-99-5) is a specialized heterocyclic compound gaining attention in pharmaceutical and agrochemical research. This brominated imidazopyridine derivative exhibits unique reactivity due to its electron-rich aromatic system and strategically placed bromine atoms, making it a valuable intermediate in modern synthetic chemistry. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting kinase inhibitors and antimicrobial agents.
The molecular structure of ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate features three key functional elements: the imidazo[1,2-a]pyridine core, two bromine substituents at positions 3 and 6, and an ethyl ester group at the 2-position. This combination creates multiple sites for further chemical modification, allowing medicinal chemists to develop diverse molecular architectures. Recent studies highlight its utility in palladium-catalyzed cross-coupling reactions, where the bromine atoms serve as excellent leaving groups for Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
In the context of current research trends, CAS 1119448-99-5 aligns with several hot topics in organic chemistry: fragment-based drug design, privileged scaffolds in medicinal chemistry, and sustainable halogenation methods. The imidazo[1,2-a]pyridine moiety is recognized as a "privileged structure" due to its presence in numerous bioactive compounds, including antiviral and anti-inflammatory drugs. This has led to growing interest in efficient synthetic routes to 3,6-dibromo substituted derivatives like our subject compound.
From a synthetic perspective, ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate offers several advantages. The electron-withdrawing ester group activates the ring system for nucleophilic aromatic substitution, while the bromine atoms enable diverse metal-catalyzed transformations. These properties make it particularly valuable for constructing complex molecules through sequential functionalization strategies—a technique frequently discussed in recent literature on click chemistry and diversity-oriented synthesis.
Analytical characterization of CAS 1119448-99-5 typically involves a combination of techniques: NMR spectroscopy (showing characteristic signals for the aromatic protons and ethyl group), mass spectrometry (confirming the molecular ion pattern), and X-ray crystallography (revealing the planar structure of the fused ring system). The compound generally appears as a white to off-white crystalline solid with good stability under standard storage conditions, though precautions against moisture are recommended for long-term preservation.
Industrial applications of 3,6-dibromoimidazo[1,2-a]pyridine derivatives are expanding, particularly in the development of organic electronic materials. The bromine substituents facilitate incorporation into conjugated polymers and small-molecule semiconductors, where the imidazo[1,2-a]pyridine core contributes to electron transport properties. This connects to current market demands for novel materials in OLED technology and organic photovoltaics.
For researchers considering ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate synthesis, several published protocols exist. The most common approach involves bromination of the parent imidazopyridine system followed by esterification. Recent green chemistry initiatives have focused on improving atom economy in these reactions, addressing common search queries about "sustainable bromination methods" and "eco-friendly heterocycle synthesis."
Safety considerations for handling CAS 1119448-99-5 follow standard laboratory practices for brominated aromatic compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and eye protection is recommended. The compound's Material Safety Data Sheet (MSDS) provides specific handling instructions that align with current workplace safety standards—a topic frequently searched by laboratory professionals.
The commercial availability of ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate has increased in recent years due to growing demand from pharmaceutical and materials science sectors. Suppliers typically offer the compound in research quantities (100mg to 10g scales) with purity levels exceeding 95% (HPLC). Pricing trends reflect its status as a specialty chemical, with costs influenced by bromine market fluctuations—an economic aspect often queried by procurement specialists.
Future research directions for 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate derivatives may explore their biological activities more extensively. Preliminary studies suggest potential interactions with various enzyme systems, particularly those involving nucleotide binding domains. This aligns with current drug discovery trends targeting protein-protein interactions, a hot topic in recent medicinal chemistry conferences and publications.
1119448-99-5 (ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)